molecular formula C15H15NO2 B11870681 Naphthalen-1-yl but-1-en-1-ylcarbamate

Naphthalen-1-yl but-1-en-1-ylcarbamate

Cat. No.: B11870681
M. Wt: 241.28 g/mol
InChI Key: XCFYXQNPRGSDQN-QDEBKDIKSA-N
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Description

Naphthalen-1-yl but-1-en-1-ylcarbamate is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a naphthalene ring fused with a butenylcarbamate group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl but-1-en-1-ylcarbamate typically involves the reaction of naphthalen-1-ylamine with but-1-en-1-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl but-1-en-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: this compound oxides.

    Reduction: Reduced this compound derivatives.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

Naphthalen-1-yl but-1-en-1-ylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Naphthalen-1-yl but-1-en-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it has been shown to inhibit the activity of β-1,3-glucanase, an enzyme involved in cell wall synthesis in fungi, thereby exhibiting antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-1-yl but-1-en-1-ylcarbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Biological Activity

Naphthalen-1-yl but-1-en-1-ylcarbamate is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as carbamates, which are characterized by the presence of the carbamate functional group (-NHCOO-). The structure can be represented as follows:

Naphthalen 1 yl but 1 en 1 ylcarbamate=C12H13NO2\text{Naphthalen 1 yl but 1 en 1 ylcarbamate}=C_{12}H_{13}NO_2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been shown to inhibit the enzyme β-1,3-glucanase, which is crucial for fungal cell wall synthesis. This inhibition leads to the disruption of fungal growth, making it a candidate for developing antifungal agents.

Anti-inflammatory and Anticancer Activities

The compound has also been explored for its anti-inflammatory and anticancer properties. Studies suggest that it may modulate various signaling pathways involved in inflammation and cancer progression. For instance, it has been implicated in the inhibition of NF-kB activation, a key player in inflammatory responses and cancer cell proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's mechanism involves:

  • Enzyme Inhibition : It inhibits enzymes involved in critical biological processes, such as β-1,3-glucanase in fungi.
  • Signal Transduction Modulation : It affects pathways like NF-kB, influencing inflammatory responses and cellular proliferation .

Case Studies

A number of studies have investigated the effects of this compound on various cell lines:

Study Cell Line Effect Observed Concentration
Chandrakar et al. (2020)Fibroblast CellsDNA damage observed0.42 mM (LC50)
Soloneski & Larramendy (2010)CHO-K1 CellsChromosomal aberrations10–300 μg/ml
Tollstadius et al. (2019)A549 CellsDecreased cell viabilityIC25 = 12.5 μM

These studies highlight the compound's potential cytotoxic effects at varying concentrations, indicating a dose-dependent relationship with cellular viability and DNA integrity.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

naphthalen-1-yl N-[(E)-but-1-enyl]carbamate

InChI

InChI=1S/C15H15NO2/c1-2-3-11-16-15(17)18-14-10-6-8-12-7-4-5-9-13(12)14/h3-11H,2H2,1H3,(H,16,17)/b11-3+

InChI Key

XCFYXQNPRGSDQN-QDEBKDIKSA-N

Isomeric SMILES

CC/C=C/NC(=O)OC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCC=CNC(=O)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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